Calcium N-carbamoylaspartate
Description
Historical Context of N-carbamoylaspartate Discovery and Early Biochemical Characterization
The discovery and initial understanding of N-carbamoylaspartate are intrinsically linked to the elucidation of the pyrimidine (B1678525) biosynthetic pathway in the mid-20th century. Foundational work by researchers such as Reichard and Hanshoff in 1956 was pivotal in identifying the enzymatic formation of N-carbamoylaspartate from L-aspartate and carbamoyl (B1232498) phosphate (B84403). researchgate.netcore.ac.ukpnas.orgpnas.orgcore.ac.uk These early studies characterized it as a distinct metabolic intermediate, also known by the synonym ureidosuccinic acid. ymdb.cabertin-bioreagent.comcaymanchem.comnih.govwikipedia.org
The primary enzyme responsible for its synthesis, Aspartate transcarbamoylase (ATCase), quickly became a focal point of biochemical investigation. researchgate.netpnas.orgpnas.org Subsequent research in the 1950s and 1960s, notably by Yates, Pardee, and Gerhart, revealed that ATCase is a classic example of an allosterically regulated enzyme. researchgate.netpnas.org These early biochemical characterizations demonstrated that the synthesis of N-carbamoylaspartate was subject to feedback inhibition by downstream products of the pathway, such as cytidine (B196190) triphosphate (CTP), establishing a key regulatory node in cellular metabolism. researchgate.netpnas.org This pioneering work not only placed N-carbamoylaspartate on the metabolic map but also contributed significantly to the broader understanding of enzyme regulation.
Significance of N-carbamoylaspartate as a Metabolic Intermediate
N-carbamoylaspartate is a critical, non-proteinogenic amino acid derivative whose sole and vital role is to serve as an intermediate in the de novo synthesis of pyrimidines. bertin-bioreagent.comcaymanchem.comwikipedia.orgwikipedia.org It represents the committed step in this pathway; once formed, it is channeled towards the production of pyrimidine rings. The reaction involves the condensation of the amino acid L-aspartate with carbamoyl phosphate, a reaction catalyzed by Aspartate transcarbamoylase (ATCase). researchgate.netnih.govnih.govnih.gov
The significance of N-carbamoylaspartate lies in its position as a direct precursor to the pyrimidine base structure. nih.gov Following its formation, N-carbamoylaspartate is cyclized by the enzyme dihydroorotase to form dihydroorotate (B8406146). britannica.com This series of reactions underscores the importance of N-carbamoylaspartate as a fundamental building block. Without its successful synthesis and conversion, cells cannot produce the pyrimidine nucleotides (cytosine, thymine, and uracil) necessary for the synthesis of DNA and RNA, coenzymes, and glycoproteins. nih.govwikipedia.org Its existence is transient but essential, linking the metabolism of amino acids and single-carbon units to the production of nucleic acids.
Table 1: Key Enzymes in N-carbamoylaspartate Metabolism This interactive table summarizes the enzymes directly involved in the synthesis and conversion of N-carbamoylaspartate.
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| Aspartate transcarbamoylase (ATCase) | Catalyzes the formation of N-carbamoylaspartate. pnas.orgpnas.org | L-aspartate, Carbamoyl phosphate | N-carbamoylaspartate, Inorganic phosphate |
Overview of Pyrimidine Biosynthesis Pathway Centrality
The de novo pyrimidine biosynthesis pathway, in which N-carbamoylaspartate is a key player, is a universally conserved and central metabolic route essential for life. researchgate.netnih.govnih.gov This pathway's primary output is the production of nucleotides, which are the fundamental monomers for DNA and RNA. nih.govwikipedia.org Consequently, the pathway is indispensable for processes requiring cell division and proliferation, such as growth, development, and tissue repair.
The centrality of this pathway is highlighted by its high activity in rapidly dividing cells, including cancer cells and certain pathogens like the malaria parasite, Plasmodium falciparum. nih.govnih.govacs.org These proliferating cells have a massive demand for nucleic acid precursors, making them heavily reliant on the de novo pathway as opposed to salvage pathways, which recycle pre-existing nucleobases. acs.org This dependency has made the enzymes of the pyrimidine pathway, including ATCase, attractive targets for therapeutic intervention. The pathway integrates primary metabolites like bicarbonate, the amino acids L-aspartate and glutamine, and energy in the form of ATP, placing it at a critical crossroads of cellular metabolism. nih.govbritannica.com Its tight regulation ensures that the production of pyrimidines is balanced with the availability of purines, maintaining the appropriate ratios required for faithful nucleic acid synthesis. researchgate.net
Research Evolution and Contemporary Perspectives on N-carbamoylaspartate
Research on N-carbamoylaspartate and its associated pathway has evolved significantly from its initial discovery. While early studies focused on elucidating the fundamental steps and regulatory mechanisms, contemporary research has shifted towards understanding its role in disease and as a target for drug development. The reliance of cancer cells and pathogens on the de novo pyrimidine pathway has spurred extensive investigation into inhibitors of its key enzymes. researchgate.netnih.govnih.govacs.orgrug.nl
A significant area of modern research involves the detailed structural and functional analysis of Aspartate transcarbamoylase (ATCase). The development of potent inhibitors, such as the transition-state analog N-(phosphonacetyl)-L-aspartate (PALA), was a major advance that facilitated deeper study of the enzyme and pathway. researchgate.net More recent research has focused on discovering species-specific inhibitors by targeting allosteric sites—pockets on the enzyme distinct from the active site. researchgate.netnih.govnih.govacs.org This approach offers the potential for developing drugs that are selective for the enzymes of pathogens (like Plasmodium falciparum) or cancer cells, with minimal impact on the human host's enzymes. researchgate.netnih.govnih.govacs.orgrug.nl The ongoing exploration of the intricate regulatory networks that control the flux through the pyrimidine pathway continues to provide new insights into cellular metabolism and opportunities for therapeutic innovation.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym | Role/Context |
|---|---|---|
| N-carbamoylaspartate | Carbamoyl aspartic acid, Ureidosuccinic acid | The central subject; metabolic intermediate. ymdb.cacaymanchem.comnih.govwikipedia.org |
| Calcium N-carbamoylaspartate | Salt form of N-carbamoylaspartate. | |
| L-aspartate | Aspartate | Precursor for N-carbamoylaspartate synthesis. nih.gov |
| Carbamoyl phosphate | Precursor for N-carbamoylaspartate synthesis. britannica.com | |
| Dihydroorotate | Product of N-carbamoylaspartate cyclization. britannica.com | |
| Cytidine triphosphate | CTP | Allosteric inhibitor of ATCase. researchgate.netpnas.org |
| Adenosine (B11128) triphosphate | ATP | Allosteric activator of ATCase; energy source. researchgate.netpnas.org |
| N-(phosphonacetyl)-L-aspartate | PALA | Potent synthetic inhibitor of ATCase. researchgate.net |
| Uridine (B1682114) triphosphate | UTP | Downstream product and regulator. researchgate.netpnas.org |
| Pyrimidine | Class of nitrogenous bases. researchgate.netnih.gov | |
| Purine (B94841) | Class of nitrogenous bases. researchgate.net | |
| Glutamine | Nitrogen donor in the pathway. britannica.com | |
| Bicarbonate | Carbon source in the pathway. britannica.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16649-79-9 |
|---|---|
Molecular Formula |
C5H6CaN2O5 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
calcium;(2S)-2-(carbamoylamino)butanedioate |
InChI |
InChI=1S/C5H8N2O5.Ca/c6-5(12)7-2(4(10)11)1-3(8)9;/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
KGWAITXYALRFDQ-DKWTVANSSA-L |
SMILES |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Ca+2] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])NC(=O)N)C(=O)[O-].[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Ca+2] |
Other CAS No. |
16649-79-9 |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Intermediacy of N Carbamoylaspartate
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
The de novo synthesis of pyrimidines begins with simple precursor molecules and culminates in the production of uridine (B1682114) monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides. nih.govbiocyc.org
Aspartate transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase, is the enzyme that catalyzes the synthesis of N-carbamoylaspartate. wikipedia.orgfiveable.meontosight.aifiveable.me This enzyme is a classic example of allosteric regulation, where the binding of molecules at sites other than the active site modulates its catalytic activity. fiveable.meproteopedia.orgaklectures.com The end product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), acts as a feedback inhibitor of ATCase, while adenosine (B11128) triphosphate (ATP), the end-product of the parallel purine (B94841) pathway, acts as an activator. wikipedia.orgontosight.ai This intricate regulation ensures a balanced production of purine and pyrimidine nucleotides. wikipedia.org
The structure of ATCase is complex, typically consisting of multiple catalytic and regulatory subunits. ontosight.aiproteopedia.org In E. coli, the enzyme is a dodecamer composed of two catalytic trimers and three regulatory dimers. wikipedia.orgproteopedia.org The catalytic sites are located at the interface of adjacent catalytic chains. wikipedia.org
The synthesis of N-carbamoylaspartate requires two key precursor molecules: carbamoyl (B1232498) phosphate (B84403) and L-aspartate. nih.govbiocyc.orgchegg.com Carbamoyl phosphate is synthesized in the cytosol from bicarbonate, glutamine, and ATP by the enzyme carbamoyl phosphate synthetase II (CPS-II). nih.govnih.gov L-aspartate is a common amino acid. The condensation of these two molecules by ATCase marks the committed step, funneling intermediates specifically into the pyrimidine biosynthesis pathway. biocyc.orgrug.nl
Following its formation, N-carbamoylaspartate undergoes a cyclization reaction to form dihydroorotate (B8406146). fiveable.menih.govresearchgate.net This is the third step in the de novo pyrimidine biosynthesis pathway and results in the formation of the first cyclic intermediate. biocyc.orgnih.govencyclopedia.pub This reaction is reversible. researchgate.netohiojournalofscience.orgebi.ac.uk
The enzyme responsible for the conversion of N-carbamoylaspartate to dihydroorotate is dihydroorotase (DHOase). fiveable.meresearchgate.netontosight.ai DHOase is a zinc-dependent metalloenzyme. researchgate.netnih.gov The reaction it catalyzes is a reversible cyclization. researchgate.netohiojournalofscience.orgnih.gov The equilibrium of this reaction can be influenced by pH, with lower pH favoring the formation of dihydroorotate. ohiojournalofscience.org
DHOases exhibit structural diversity across different species. researchgate.netnih.gov In some organisms, like bacteria, DHOase is a monofunctional protein, while in mammals, it is part of a large multifunctional protein called CAD, which also contains the enzymatic activities for the first two steps of the pathway (carbamoyl phosphate synthetase and aspartate transcarbamoylase). biocyc.orgebi.ac.uknih.govmdpi.com The CAD complex facilitates the channeling of intermediates between the different active sites. nih.gov
Conversion of N-carbamoylaspartate to Dihydroorotate
N-carbamoylaspartate as a Metabolite in Biological Systems
N-carbamoylaspartate is a recognized metabolite in various biological systems, including humans, Escherichia coli, and Arabidopsis thaliana. nih.gov Its presence and concentration can provide insights into the activity of the pyrimidine biosynthesis pathway.
Recent research has explored the broader metabolic implications of N-carbamoylaspartate. For instance, a 2023 study suggested that N-carbamoylaspartate supplementation in mice on a high-fat diet led to reduced body weight and stimulated thermogenesis in brown adipose tissue. nih.gov The study also noted an increase in the expression of genes related to pyrimidine nucleotide synthesis and polyunsaturated fatty acids. nih.gov Another study on Mexican cavefish identified N-carbamoylaspartate as one of the metabolites with altered levels, suggesting its involvement in metabolic adaptations to different environments. semanticscholar.org These findings hint at a wider role for N-carbamoylaspartate in cellular metabolism beyond its established function in nucleotide synthesis.
Metabolite Status Across Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Homo sapiens)
N-carbamoylaspartate is a conserved metabolite found across a wide range of organisms, from prokaryotes to eukaryotes, including bacteria, yeast, and humans. nih.gov
In Escherichia coli , N-carbamoylaspartate is an integral part of the pyrimidine biosynthetic pathway. nih.govnih.gov The enzyme responsible for its synthesis, aspartate transcarbamoylase (ATCase), is a well-studied model for allosteric regulation. fiveable.menih.gov In E. coli, the enzymes of the initial steps of pyrimidine biosynthesis, including ATCase and dihydroorotase, are distinct proteins that can function independently or in non-covalent association. researchgate.net Kinetic flux profiling in E. coli has determined the intracellular pool size of carbamoyl aspartate to be approximately 0.84 µmol/g dry cell weight. harvard.edu Metabolomic analyses have shown that intermediates of the pyrimidine synthesis pathway, including N-carbamoylaspartate, can be detected extracellularly during certain growth phases. mdpi.com
In the yeast Saccharomyces cerevisiae , N-carbamoylaspartate also functions as an intermediate in de novo pyrimidine biosynthesis. ebi.ac.ukresearchgate.net Unlike in E. coli, the first two enzymatic steps of this pathway are catalyzed by a large, bifunctional protein encoded by the ura2 locus. nih.gov This multifunctional enzyme contains both carbamoyl phosphate synthetase (CPSase) and aspartate transcarbamoylase (ATCase) activities. nih.gov This structural arrangement facilitates the channeling of the intermediate carbamoyl phosphate directly from the site of its synthesis to the active site of ATCase for the production of N-carbamoylaspartate. nih.gov Metabolic studies in yeast have revealed that under certain stress conditions, such as heat stress, the levels of N-carbamoylaspartate can be significantly depleted, indicating interruptions in the de novo pyrimidine biosynthesis pathway. nih.gov
In Homo sapiens , N-carbamoylaspartate is a key metabolite in both aspartate metabolism and the pyrimidine metabolism pathway. foodb.ca Similar to yeast, the initial enzymes of pyrimidine biosynthesis in humans, including carbamoyl phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase, are part of a large multifunctional polypeptide known as CAD. researchgate.netresearchgate.net This complex facilitates the efficient synthesis of N-carbamoylaspartate and its subsequent conversion. researchgate.net N-carbamoyl-L-aspartate has been detected in human tissues such as the prostate and in saliva. foodb.ca Dysregulation of its metabolism is associated with certain metabolic disorders, including UMP synthase deficiency (orotic aciduria). foodb.ca
Table 1: Metabolite Status of N-carbamoylaspartate Across Organisms
| Organism | Key Function | Enzymatic Organization | Regulatory Notes |
|---|---|---|---|
| Escherichia coli | Intermediate in de novo pyrimidine biosynthesis nih.govresearchgate.net | Separate enzymes (e.g., ATCase, Dihydroorotase) researchgate.net | ATCase is a classic model of allosteric feedback inhibition by CTP. fiveable.menih.gov |
| Saccharomyces cerevisiae | Intermediate in de novo pyrimidine biosynthesis ebi.ac.ukresearchgate.net | Bifunctional protein (Ura2) with CPSase and ATCase activities nih.gov | UTP provides feedback inhibition. nih.gov Carbamoyl phosphate is channeled. nih.gov |
| Homo sapiens | Intermediate in pyrimidine and aspartate metabolism foodb.ca | Multifunctional protein (CAD) with CPSase, ATCase, and Dihydroorotase activities researchgate.netresearchgate.net | CAD upregulation is crucial for cell proliferation. researchgate.net |
Interconnections with Aspartate Metabolism
The metabolism of N-carbamoylaspartate is intrinsically linked to aspartate metabolism, as aspartate is one of its direct precursors. britannica.com The formation of N-carbamoylaspartate is the result of the condensation of L-aspartate and carbamoyl phosphate, a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase). fiveable.mefiveable.me
This reaction is the first committed step in the de novo pyrimidine biosynthesis pathway. brainkart.comwikipedia.org This means that once N-carbamoylaspartate is formed, it is primarily destined for the synthesis of pyrimidines. brainkart.com The atoms from the aspartate molecule contribute significantly to the structure of the pyrimidine ring. mdpi.com
Degradation Pathways Involving N-carbamoylaspartate (Conceptual Framework)
The primary metabolic fate of N-carbamoylaspartate is its conversion to L-dihydroorotate through a cyclization reaction that involves the loss of a water molecule. brainkart.com This reaction is catalyzed by the enzyme dihydroorotase. brainkart.comfiveable.me The reaction catalyzed by dihydroorotase is reversible, which conceptually means that dihydroorotate can be hydrolyzed to form N-carbamoylaspartate. researchgate.netresearchgate.net
However, the main catabolic pathway for pyrimidines does not begin with the degradation of N-carbamoylaspartate. Instead, pyrimidine bases like cytosine and uracil (B121893) are broken down into simpler, water-soluble molecules. brainkart.com For instance, uracil is degraded to N-carbamoylpropionate, which is then further broken down to β-alanine, carbon dioxide, and ammonia (B1221849). brainkart.com
Therefore, a specific degradation pathway where N-carbamoylaspartate is the entry point for catabolism is not a major metabolic route. Its "degradation" is principally its forward conversion in the biosynthetic pathway. Any accumulation of N-carbamoylaspartate, which might occur in certain genetic disorders like carbamoyl aspartic dehydrase deficiency, would be a result of a block in this forward pathway rather than a failure of a dedicated catabolic process. ontosight.ai In such a scenario, the reversible nature of the dihydroorotase reaction could theoretically contribute to the equilibrium concentration of N-carbamoylaspartate.
Enzymology and Catalytic Mechanisms of N Carbamoylaspartate Transformation
Aspartate Transcarbamoylase (ATCase) Enzymology
Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate and inorganic phosphate. nih.govnih.gov This reaction is the committed and rate-limiting step in the biosynthesis of pyrimidine (B1678525) nucleotides. nih.govwikipedia.org In E. coli, ATCase is a dodecameric complex with a molecular weight of approximately 310 kDa, composed of two catalytic trimers (C3) and three regulatory dimers (R2). wikipedia.orgkenyon.edudeshbandhucollege.ac.in The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits modulate this activity in response to effector molecules. wikipedia.orgdeshbandhucollege.ac.in
The enzyme exhibits cooperative substrate binding, meaning the binding of a substrate molecule to one active site increases the affinity of the other active sites for the substrate. nih.govaklectures.com This results in a sigmoidal kinetic curve, which is characteristic of allosteric enzymes, rather than the hyperbolic curve described by Michaelis-Menten kinetics. wikipedia.orgproteopedia.org ATCase exists in an equilibrium between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. nih.govwikipedia.org Substrate binding shifts the equilibrium towards the R state, while allosteric inhibitors favor the T state. wikipedia.orgaklectures.com
The transition from the T state to the R state involves significant conformational changes. The two catalytic trimers move apart by about 12 Å and rotate relative to each other. wikipedia.orgproteopedia.org This structural rearrangement alters the active site, enhancing the enzyme's catalytic efficiency. aklectures.com
The catalytic site of ATCase is located at the interface between two adjacent catalytic chains within a trimer. wikipedia.org The reaction involves the nucleophilic attack of the amino group of L-aspartate on the carbonyl carbon of carbamoyl phosphate, leading to the displacement of the phosphate group and the formation of N-carbamoyl-L-aspartate. kenyon.edu The active site is a positively charged pocket that orients and stabilizes the substrates, intermediates, and products to enhance the reaction rate. wikipedia.org
Substrate binding to ATCase occurs in a sequential and ordered manner. kenyon.edu Carbamoyl phosphate binds first, followed by L-aspartate. kenyon.edudeshbandhucollege.ac.in This sequential binding induces conformational changes that close the active site, bringing the substrates into the proper orientation for catalysis. kenyon.edu The binding of both substrates is required to trigger the global transition from the T state to the more active R state. frontiersin.org Each catalytic subunit of ATCase contains a domain for binding carbamoyl phosphate and another for binding aspartate. nih.govvaia.com
N-(phosphonacetyl)-L-aspartate (PALA) is a potent bisubstrate analog that mimics the transition state of the reaction catalyzed by ATCase. wikipedia.orgfrontiersin.org It combines the structural features of both carbamoyl phosphate and L-aspartate. frontiersin.org PALA binds with extremely high affinity to the R state of the enzyme, effectively locking it in this conformation and acting as a strong inhibitor. wikipedia.orgdeshbandhucollege.ac.infrontiersin.org PALA has been instrumental in studying the structural and conformational changes that occur during the catalytic process. wikipedia.orgproteopedia.org
The binding of PALA induces a significant conformational change, similar to that caused by the binding of the actual substrates, providing a snapshot of the enzyme in its active, R-state conformation. proteopedia.orgproteopedia.org Structural studies of the ATCase-PALA complex have revealed key amino acid residues involved in stabilizing the transition state. wikipedia.org For instance, residues such as Ser52, Arg54, and Arg105 interact with the phosphate group, while His134 and Thr55 help to increase the electrophilicity of the carbonyl carbon of carbamoyl phosphate. wikipedia.orgkenyon.edu The stabilization of the negatively charged transition state is a crucial aspect of the enzyme's catalytic efficiency. kenyon.edu
Table 1: Key Amino Acid Residues in ATCase Catalysis
| Residue | Role in Catalysis | Reference |
|---|---|---|
| Ser52, Thr53, Arg54, Thr55, Arg105, His134, Gln137, Arg167, Arg229, Glu231 | Crucial for catalysis, involved in substrate binding and stabilization of the transition state. | wikipedia.org |
| Ser80, Lys84 (from adjacent catalytic chain) | Contribute to the active site and catalysis. | wikipedia.org |
| Arg54 | Interacts with the terminal oxygen and anhydride (B1165640) oxygen of carbamoyl phosphate, stabilizing the negative charge of the leaving phosphate group. | wikipedia.org |
| Arg105, His134, Thr55 | Increase the electrophilicity of the carbonyl carbon by interacting with the carbonyl oxygen. | wikipedia.org |
| Lysine (B10760008) | Deprotonates the amino group of aspartate to activate it as a nucleophile. | ebi.ac.uk |
The activity of ATCase is finely tuned by allosteric effectors that bind to the regulatory subunits at a site distinct from the active site, approximately 60 Å away. nih.govnih.gov This allosteric regulation allows the cell to control the rate of pyrimidine biosynthesis in response to the cellular concentrations of purine (B94841) and pyrimidine nucleotides. nih.govkenyon.edu
ATCase is allosterically inhibited by the end-products of the pyrimidine biosynthetic pathway, primarily cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP). nih.govkenyon.eduproteopedia.org CTP binds to the regulatory subunits and stabilizes the T state of the enzyme, thereby decreasing its affinity for substrates and reducing its catalytic activity. wikipedia.orgaklectures.com This is a classic example of feedback inhibition, where the product of a metabolic pathway inhibits an early enzyme in that pathway. nih.govproteopedia.org
While CTP alone can inhibit ATCase activity by 50-70%, the presence of UTP acts synergistically with CTP to cause almost complete inhibition (up to 95%). wikipedia.orgnih.gov UTP enhances the binding of CTP to the regulatory sites. wikipedia.orgnih.gov Recent studies have revealed that a divalent cation, such as Mg²⁺, is crucial for this synergistic inhibition, bridging the two nucleotides at the allosteric site. nih.gov This intricate negative feedback mechanism ensures that the cell does not overproduce pyrimidine nucleotides. kenyon.edu
Conversely, ATCase is allosterically activated by the purine nucleotide adenosine (B11128) triphosphate (ATP). kenyon.eduaklectures.comproteopedia.org ATP is the end-product of the parallel purine biosynthetic pathway. kenyon.edu By activating ATCase, ATP helps to maintain a balanced ratio of purine and pyrimidine nucleotides, which is essential for nucleic acid synthesis. deshbandhucollege.ac.in
ATP binds to the same allosteric sites on the regulatory subunits as CTP, but it preferentially binds to and stabilizes the R state of the enzyme. deshbandhucollege.ac.inaklectures.com This shifts the conformational equilibrium towards the more active state, increasing the enzyme's affinity for its substrates and enhancing its catalytic rate. wikipedia.orgaklectures.com The presence of another purine nucleotide, guanosine (B1672433) triphosphate (GTP), can further enhance the activation by ATP. kenyon.edubiorxiv.org The interplay between the inhibitory effects of pyrimidine nucleotides and the activating effects of purine nucleotides allows for precise control over pyrimidine biosynthesis. kenyon.edu
Table 2: Allosteric Regulation of ATCase
| Effector | Effect on ATCase | Mechanism | Reference |
|---|---|---|---|
| CTP | Negative (Inhibition) | Stabilizes the low-activity T state. | wikipedia.orgaklectures.com |
| UTP | Synergistic Negative (with CTP) | Enhances CTP binding and inhibition. | wikipedia.orgnih.gov |
| ATP | Positive (Activation) | Stabilizes the high-activity R state. | wikipedia.orgaklectures.com |
| GTP | Synergistic Positive (with ATP) | Enhances ATP activation. | kenyon.edubiorxiv.org |
Allosteric Regulation of ATCase Activity
Regulatory Subunit Interactions and Conformational Changes
Aspartate transcarbamoylase from Escherichia coli is a paradigm for understanding allosteric regulation. It is a dodecameric complex composed of two trimeric catalytic subunits (c3) and three dimeric regulatory subunits (r2). pnas.org The interactions between these subunits are fundamental to its regulatory function. The enzyme exists in a dynamic equilibrium between two distinct quaternary structures: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. pnas.orgnih.gov
The binding of substrates or allosteric effectors induces significant conformational changes that shift this equilibrium. nih.gov The regulatory subunits possess binding sites for the allosteric effectors ATP (an activator) and CTP (an inhibitor). nih.gov These effectors modulate the enzyme's activity by altering the stability of the T and R states. For instance, CTP stabilizes the T state, thereby increasing the substrate concentration required for the transition to the R state. pnas.org Conversely, ATP favors the R state, promoting enzyme activity at lower substrate concentrations. nih.gov
The interface between the catalytic and regulatory subunits is crucial for the transmission of these allosteric signals. mcmaster.ca Studies involving site-directed mutagenesis have revealed that specific amino acid residues at the c:r interface are critical for the stability of the T and R states and for the proper communication between the subunits. nih.gov A key conformational change involves a significant reorientation of the catalytic and regulatory subunits relative to each other. In the T state, the catalytic trimers are closer together, while in the R state, they move apart and rotate. This movement is coupled to changes in the interactions within the regulatory dimers (r:r interactions), which are also believed to play a role in the allosteric mechanism. nih.gov The binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate (PALA) has been shown to weaken the intersubunit interactions, facilitating the transition to the R state. pnas.org
| Characteristic | T (Tense) State | R (Relaxed) State |
|---|---|---|
| Activity Level | Low | High |
| Substrate Affinity | Low | High |
| Favored by | CTP | ATP, Substrates (Aspartate) |
| Conformation | Compact | Swollen |
Homotropic Cooperativity of Substrate Binding
Homotropic cooperativity in ATCase refers to the phenomenon where the binding of a substrate molecule to one active site increases the affinity of the other active sites for the substrate. pnas.orgnih.gov This results in a sigmoidal saturation curve for aspartate, rather than the hyperbolic curve typical of Michaelis-Menten kinetics. nih.gov This cooperative behavior is a direct consequence of the substrate-induced shift in the T-to-R equilibrium.
At low concentrations of aspartate, the enzyme predominantly exists in the low-affinity T state. nih.gov The binding of an aspartate molecule to one of the six active sites, in the presence of carbamoyl phosphate, triggers a conformational change. This change, known as domain closure, facilitates catalysis and initiates the global transition of the entire enzyme complex from the T state to the high-affinity R state. pnas.org This concerted transition makes the remaining active sites more receptive to aspartate binding, leading to a sharp increase in enzyme activity over a narrow range of substrate concentration.
The structural basis for this cooperativity lies in the requirement for both catalytic trimers to be present within the holoenzyme. nih.gov The interactions between the subunits, mediated by the regulatory dimers, are essential for the cooperative transmission of the substrate binding signal across the entire molecule. nih.gov While the isolated catalytic trimer is active, it does not exhibit homotropic cooperativity. nih.gov The binding of the bisubstrate analog PALA can also induce this cooperative shift to the R state. nih.govresearchgate.net
Enzyme Kinetics and Reaction Velocity
The reaction velocity of ATCase is a complex function of the concentrations of its substrates, carbamoyl phosphate and aspartate, as well as the allosteric effectors ATP and CTP. nih.govucsb.edu The enzyme follows an ordered binding mechanism where carbamoyl phosphate binds before aspartate. pnas.org The binding of carbamoyl phosphate induces a local conformational change that creates the binding site for aspartate. pnas.org
The subsequent binding of aspartate leads to a sigmoidal dependence of the reaction velocity on aspartate concentration, which is characteristic of homotropic cooperativity. chegg.com The Hill coefficient for aspartate binding is typically greater than 1, indicating positive cooperativity. nih.gov
The allosteric effectors modulate the enzyme's kinetics without binding to the active site. ATP acts as an activator by lowering the apparent Km for aspartate, meaning the enzyme can achieve a higher reaction velocity at lower substrate concentrations. ucsb.edu This is achieved by shifting the equilibrium towards the R state. In contrast, CTP acts as an inhibitor by increasing the apparent Km for aspartate, making the enzyme less active at a given substrate concentration by stabilizing the T state. ucsb.edu These effectors allow the cell to regulate the rate of pyrimidine biosynthesis in response to the cellular energy state and the availability of pyrimidine nucleotides.
| Modulator | Effect on Enzyme | Kinetic Impact |
|---|---|---|
| ATP (Activator) | Stabilizes the R state | Decreases apparent Km for aspartate |
| CTP (Inhibitor) | Stabilizes the T state | Increases apparent Km for aspartate |
Dihydroorotase (DHOase) Enzymology
Dihydroorotase (DHOase) is the third enzyme in the de novo pyrimidine biosynthesis pathway. mdpi.comresearchgate.net It is a metalloenzyme that catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate. mdpi.comresearchgate.net
Reversible Cyclization Mechanism
The reaction catalyzed by DHOase is a reversible intramolecular condensation. researchgate.net The direction of the reaction is pH-dependent; the forward reaction (cyclization) is favored at a lower pH (around 6.0), while the reverse reaction (hydrolysis of dihydroorotate) is favored at a higher pH (around 8.2). researchgate.netnih.gov The mechanism involves the nucleophilic attack of the amino group of N-carbamoylaspartate on the carbonyl carbon of the carbamoyl group, leading to the formation of a six-membered ring and the elimination of a water molecule. ebi.ac.uk
Active Site Characteristics and Flexible Loop Dynamics
A key feature of the DHOase active site is a highly conserved flexible loop that plays a crucial role in catalysis. mdpi.comnih.gov This loop can exist in two main conformations: a "loop-in" and a "loop-out" state. researchgate.net When the substrate, N-carbamoylaspartate, binds to the active site, the loop moves to the "loop-in" conformation, closing over the active site. researchgate.net This closure is thought to protect the reaction intermediate from the solvent, properly orient the substrate for catalysis, and stabilize the transition state. nih.gov After the formation of the product, dihydroorotate (B8406146), the loop transitions to the "loop-out" conformation, which facilitates product release. researchgate.net Recent studies have shown that some non-substrate ligands can also bind with the loop in the "loop-in" conformation, suggesting a more complex role for this flexible loop in ligand recognition. mdpi.comnih.gov
Metal Ion Cofactor Requirement (e.g., Zinc)
DHOase is a zinc-dependent metalloenzyme. mdpi.comresearchgate.net The active site of DHOase from many species, including E. coli and humans, contains a binuclear zinc center. researchgate.netebi.ac.uk These two zinc ions are essential for the enzyme's catalytic activity. nih.gov They are typically coordinated by histidine and aspartate residues, and in some DHOases, a carbamylated lysine residue bridges the two zinc ions. researchgate.net The zinc ions are believed to play several roles in catalysis, including activating a water molecule for hydrolysis in the reverse reaction and stabilizing the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. ebi.ac.uk Studies have shown that the removal of these zinc ions leads to the inactivation of the enzyme. nih.gov
Multifunctional Enzyme Complexes (e.g., CAD in Eukaryotes)
In the realm of eukaryotic organisms, the initial three enzymatic activities of the de novo pyrimidine biosynthesis pathway are consolidated into a single, large multifunctional protein named CAD. nih.govnih.gov This remarkable protein architecture includes carbamoyl-phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase). nih.govwikipedia.org The CAD protein is a homohexamer, with each of its six polypeptide chains having a molecular weight of approximately 243 kDa. nih.govencyclopedia.pub
The enzymatic domains are strategically organized within this complex. The aspartate transcarbamoylase (ATCase) domain is responsible for the synthesis of N-carbamoylaspartate from carbamoyl phosphate and aspartate. kenyon.edufiveable.me Subsequently, the dihydroorotase (DHOase) domain catalyzes the reversible cyclization of N-carbamoylaspartate to form dihydroorotate. nih.govacs.org This structural arrangement is not merely a physical linkage but is fundamental to the regulation and efficiency of the entire pathway.
The table below summarizes the key enzymes within the CAD complex and their respective functions in the transformation of N-carbamoylaspartate.
| Enzyme Domain | Substrate(s) | Product(s) | Function |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl phosphate, Aspartate | N-carbamoylaspartate, Pi | Catalyzes the condensation of carbamoyl phosphate and aspartate. |
| Dihydroorotase (DHOase) | N-carbamoylaspartate | Dihydroorotate, H₂O | Catalyzes the reversible cyclization of N-carbamoylaspartate. |
A significant advantage of the multifunctional nature of the CAD protein is the phenomenon of substrate channeling. nih.govnih.gov This process involves the direct transfer of a metabolic intermediate from the active site of one enzyme to the active site of the subsequent enzyme in the pathway without it diffusing into the bulk solvent. nih.govyoutube.com This channeling enhances the catalytic efficiency of the pathway in several ways.
Firstly, it increases the local concentration of the intermediate, effectively driving the subsequent reaction forward. Secondly, it protects labile intermediates from degradation or from being consumed by competing metabolic pathways. nih.gov In the context of the CAD complex, carbamoyl phosphate, a relatively unstable intermediate, is channeled from the CPSII domain to the ATCase domain. Similarly, the product of the ATCase reaction, N-carbamoylaspartate, is thought to be channeled to the DHOase domain.
Research has shown that the structural integrity of the CAD complex is crucial for efficient substrate channeling. Studies involving chimeric proteins, where domains from yeast and mammalian CAD were swapped, revealed that channeling was impaired in all chimeric complexes. nih.gov This suggests that the specific protein-protein interactions and the spatial arrangement of the catalytic sites within the native CAD complex are finely tuned to facilitate the direct transfer of intermediates.
The regulation of the CAD complex is also intricately linked to substrate channeling. Allosteric regulation, for instance by UTP which inhibits CAD activity, can modulate the conformation of the complex and, in turn, affect the efficiency of substrate channeling. nih.govresearchgate.net This provides a sophisticated mechanism for controlling the metabolic flux through the pyrimidine biosynthesis pathway in response to the cell's needs.
The table below outlines the key research findings related to substrate channeling within the CAD complex.
| Research Finding | Implication for Substrate Channeling |
| The first three enzymes of de novo pyrimidine synthesis are part of a single multifunctional protein, CAD, in eukaryotes. nih.govnih.gov | This physical linkage provides the structural basis for the efficient transfer of intermediates between active sites. |
| Studies with chimeric CAD proteins demonstrate impaired channeling. nih.gov | The specific arrangement and interactions between the domains within the native CAD complex are critical for effective substrate channeling. |
| Allosteric regulation of CAD by molecules like UTP can alter the enzyme's conformation. nih.govresearchgate.net | Changes in the conformation of the CAD complex can influence the efficiency of substrate channeling, thereby providing a mechanism for metabolic control. |
| The product of the CPSII domain, carbamoyl phosphate, is a labile intermediate. nih.gov | Channeling of carbamoyl phosphate from the CPSII to the ATCase active site protects it from degradation and prevents its entry into other metabolic pathways. |
Molecular Structure and Conformational Dynamics Studies of Enzymes Interacting with N Carbamoylaspartate
Spectroscopic Characterization Techniques
While X-ray crystallography provides high-resolution static snapshots of the enzyme, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer complementary information about the enzyme's structure, dynamics, and kinetics in a solution environment, which more closely mimics physiological conditions. pnas.orgnih.gov
NMR spectroscopy has proven to be a powerful tool for studying the allosteric mechanism of the 306-kDa ATCase. pnas.org By using advanced techniques such as methyl-transverse relaxation optimized spectroscopy (TROSY) on highly deuterated, specifically methyl-labeled protein samples, researchers can overcome the challenges posed by the enzyme's large size. pnas.org
Key findings from NMR studies include:
Direct Observation of the Allosteric Equilibrium: NMR allows for the direct detection of signals from both the T and R states of ATCase in solution simultaneously. pnas.org This provides a unique advantage over methods that only measure average properties.
Quantification of State Populations: By analyzing the NMR spectra, the equilibrium constant between the T and R states can be measured quantitatively. pnas.org It has been shown that adding substrates or the activator ATP shifts the equilibrium population towards the R-state, while the inhibitor CTP shifts it towards the T-state, confirming the MWC model in a solution context. pnas.org
Probing Ligand-Induced Changes: NMR studies have confirmed that the binding of allosteric effectors like ATP and CTP directly perturbs the T↔R equilibrium without causing significant structural changes within the catalytic chains themselves, lending strong support to a concerted allosteric mechanism.
Investigating Active Site Residues: Early NMR studies, combined with site-directed mutagenesis, were used to probe the role of specific amino acids in the active site, such as His134, and determine their protonation state, helping to refine the proposed catalytic mechanism. researchgate.net
UV-Visible Spectroscopy for Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring the real-time progress of enzymatic reactions, including the synthesis of N-carbamoylaspartate by aspartate transcarbamoylase (ATCase). This method relies on the principle that different molecules absorb light at specific wavelengths. By tracking the change in absorbance at a characteristic wavelength, one can quantify the rate of disappearance of a substrate or the rate of appearance of a product.
Direct monitoring of the ATCase-catalyzed reaction is possible due to the differential UV absorbance of the product, N-carbamoylaspartate, compared to the substrates. A direct spectrophotometric assay has been developed that measures the increase in absorbance at wavelengths in the far-UV region, such as 205, 210, or 215 nm. nih.gov At these wavelengths, N-carbamoylaspartate exhibits a significantly higher extinction coefficient than the reactants, allowing for the direct measurement of its formation. This method is valuable for conducting various kinetic experiments, including substrate saturation curves and analyzing the effects of allosteric modulators. nih.gov
However, direct assays in the far-UV range can sometimes be limited by interference from other components in the assay mixture. To overcome this and increase sensitivity, more common approaches involve coupled enzyme assays. nih.govnih.gov These assays link the production of a non-UV-absorbing product from the primary reaction (in this case, inorganic phosphate) to a secondary, color-producing reaction that can be easily monitored in the visible or near-UV range.
Several coupled spectrophotometric assays for ATCase activity have been established. One prominent method couples the release of inorganic phosphate (B84403) (Pi) to the phosphorolysis of a chromophoric nucleoside analog, such as 7-methylinosine or methylthioguanosine (MESG), catalyzed by the enzyme purine (B94841) nucleoside phosphorylase (PNPase). nih.govnih.gov The cleavage of the nucleoside analog by Pi results in a significant change in absorbance at a specific wavelength (e.g., 291 nm for 7-methylinosine or 360 nm for MESG), providing a continuous and highly sensitive measure of ATCase activity. nih.govnih.gov This approach is sensitive enough to determine reaction rates with micromolar concentrations of the substrate carbamoyl (B1232498) phosphate. nih.gov
| Assay Type | Method | Wavelength Monitored | Principle | Reference |
| Direct Assay | Spectrophotometry | 205, 210, or 215 nm | Measures the increased UV absorbance of N-carbamoylaspartate compared to substrates. nih.gov | nih.gov |
| Coupled Assay | PNPase/7-methylinosine | 291 nm | Links phosphate production to the phosphorolysis of 7-methylinosine, causing a change in absorbance. nih.gov | nih.gov |
| Coupled Assay | PNPase/MESG | 360 nm | Links phosphate production to the phosphorolysis of methylthioguanosine (MESG), causing a large change in absorbance. nih.gov | nih.gov |
| Colorimetric Assay | Fixed-time | 466 nm | Measures the amount of N-carbamoylaspartate formed after stopping the reaction and adding colorimetric reagents. sigmaaldrich.com | sigmaaldrich.com |
These UV-Vis based methods are fundamental tools for characterizing the kinetic properties of ATCase, studying its regulation by allosteric effectors like ATP, CTP, and UTP, and analyzing the functional consequences of site-directed mutations. nih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable for understanding the complex relationship between the structure, dynamics, and function of enzymes like aspartate transcarbamoylase (ATCase). These approaches provide insights at an atomic level of detail that are often inaccessible through experimental methods alone.
Molecular Dynamics Simulations of Enzyme-Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of biomolecules. By simulating the motions of atoms in a system over time, MD provides a detailed picture of enzyme-ligand interactions, conformational changes, and protein flexibility.
For ATCase, MD simulations have been crucial in elucidating the mechanics of its allosteric regulation. The enzyme exists in two major conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. mdpi.com MD simulations have been used to study the transition between these states, which is triggered by the binding of substrates and allosteric effectors. mdpi.com
Simulations of ATCase complexed with the bisubstrate analogue N-(phosphonacetyl)-L-aspartate (PALA), which mimics the transition state intermediate, have provided significant insights. These studies have shown that upon ligand binding, specific domains of the enzyme undergo large-scale conformational changes. nih.gov For instance, the binding of substrates induces the closure of the 240s loop over the active site. nih.gov MD simulations and rigid body analysis have also revealed that the allosteric domains can be mechanically uncoupled from the rest of the enzyme, a finding that has important implications for understanding how allosteric signals are transmitted from the regulatory sites to the catalytic sites. nih.gov
Key Findings from MD Simulations of ATCase:
| Finding | Significance | Reference |
| Characterization of T to R state transition | Elucidates the primary mechanism of homotropic cooperativity. | mdpi.com |
| Mechanical uncoupling of allosteric domains | Suggests a complex mechanism for allosteric signal transduction. | nih.gov |
| Increased flexibility in specific loops upon ligand binding | Identifies key regions involved in substrate binding and catalysis. | portlandpress.com |
| Identification of potential "ammonia channels" | In related bifunctional enzymes, shows how reactive intermediates may be transferred between active sites. portlandpress.com | portlandpress.com |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
While MD simulations are excellent for studying large-scale protein dynamics, quantum chemical calculations, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are required to investigate the details of chemical bond formation and cleavage that occur during an enzymatic reaction.
In a QM/MM approach, the chemically active region of the enzyme's active site (e.g., the substrates and key catalytic residues) is treated with a high-accuracy quantum mechanics method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field.
QM/MM calculations have been instrumental in elucidating the catalytic mechanism of ATCase. Studies have characterized the structure of the putative tetrahedral intermediate and the transition states for the chemical steps involved in the reaction between carbamoyl phosphate and aspartate. acs.org Furthermore, these calculations have been used to investigate the thermal stability of the substrate, carbamoyl phosphate (CP). CP is inherently unstable in aqueous solution, but the enzyme protects it from decomposition. pnas.orgnih.gov QM/MM calculations revealed that the ATCase active site binds CP in a conformation that is unfavorable for the intramolecular proton transfer required for its decomposition, thereby stabilizing this crucial substrate by a factor of over 5,000. pnas.orgnih.govresearchgate.net This stabilization mechanism involves a network of hydrogen bonds within the active site that restricts the substrate's geometry. pnas.org
In Silico Analysis of Protein Flexibility and Conformational Space
The function of an enzyme is intrinsically linked to its dynamic nature and the range of conformations it can adopt. In silico methods, particularly the analysis of MD simulation trajectories, are used to explore the flexibility of proteins and map their accessible conformational space.
Techniques such as Principal Component Analysis (PCA) can be applied to MD trajectories to reduce the dimensionality of the complex atomic motions and identify the dominant modes of collective motion within the protein. For ATCase, such analyses help to describe the large-scale conformational changes associated with the T-to-R transition. portlandpress.com
By analyzing the fluctuations and cross-correlations of atomic positions during simulations, researchers can identify regions of high flexibility, such as loops that are critical for substrate binding or domain closure. portlandpress.com These studies have shown how the binding of allosteric inhibitors can alter the dynamic cross-correlations between the catalytic and regulatory subunits, effectively uncoupling their motions and leading to inhibition of the enzyme. portlandpress.com This in silico analysis provides a dynamic view of allosteric communication pathways through the protein structure, complementing the static pictures provided by X-ray crystallography.
Synthetic Methodologies and Bioreaction Engineering
Enzymatic Synthesis of N-carbamoylaspartate
The primary enzymatic route for the synthesis of N-carbamoylaspartate is catalyzed by the allosteric enzyme Aspartate transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase. fiveable.menih.gov This enzyme facilitates the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to yield N-carbamoyl-L-aspartate and inorganic phosphate. nih.govfrontiersin.org This reaction represents the committed step in the pyrimidine (B1678525) synthesis pathway in many organisms, including bacteria like Escherichia coli and the malaria parasite Plasmodium falciparum. nih.govfrontiersin.orgrug.nl The activity of ATCase is a classic example of allosteric regulation; it is typically activated by adenosine (B11128) triphosphate (ATP) and inhibited by the end-product of the pathway, cytidine (B196190) triphosphate (CTP). aklectures.comgonzaga.edu This feedback inhibition mechanism precisely controls the rate of pyrimidine nucleotide production. nih.gov
To enhance the efficiency and feasibility of N-carbamoylaspartate synthesis, multi-enzyme cascade reactions have been developed. biorxiv.org These systems link several enzymatic reactions together, allowing for the production of a target molecule from simpler, more readily available precursors. A notable coupled enzyme system for N-carbamoylaspartate production involves the sequential activity of carbamate (B1207046) kinase and aspartate transcarbamoylase. researchgate.net
This two-enzyme cascade circumvents the need for direct addition of the unstable precursor, carbamoyl phosphate. Instead, it utilizes carbamate, which can be formed spontaneously in aqueous solutions from ammonia (B1221849) and carbon dioxide (or bicarbonate). researchgate.net Carbamate kinase then phosphorylates carbamate in the presence of ATP to generate carbamoyl phosphate in situ. This newly formed carbamoyl phosphate is immediately utilized by aspartate transcarbamoylase, which catalyzes its reaction with aspartate to produce the final product, N-carbamoylaspartate. researchgate.net Research has explored the use of various carbamate kinases, including those from hyperthermophilic organisms, for enhanced stability and activity. researchgate.net
| Enzyme | EC Number | Reaction Catalyzed | Role in Cascade |
|---|---|---|---|
| Carbamate Kinase | 2.7.2.2 | Carbamate + ATP → Carbamoyl phosphate + ADP | Generates the unstable precursor, carbamoyl phosphate, from carbamate. researchgate.net |
| Aspartate Transcarbamoylase (ATCase) | 2.1.3.2 | Carbamoyl phosphate + L-Aspartate → N-carbamoyl-L-aspartate + Phosphate | Catalyzes the final condensation step to form the target compound. nih.govresearchgate.net |
Precursor Chemistry and In Situ Formation (e.g., Carbamate)
The efficiency of N-carbamoylaspartate synthesis is heavily dependent on the availability and chemistry of its precursors. The direct precursors are L-aspartate and carbamoyl phosphate. gonzaga.edu However, the instability of carbamoyl phosphate makes its direct use challenging. Therefore, methods focusing on its in situ generation from more stable and fundamental molecules are of great importance.
The key to the coupled enzyme system described previously is the in situ formation of carbamate and its subsequent conversion to carbamoyl phosphate. researchgate.net Carbamate (H₂NCOO⁻) forms spontaneously in aqueous solutions through the reaction of dissolved carbon dioxide (CO₂) with ammonia (NH₃). researchgate.netmdpi.com This equilibrium reaction provides a continuous source of the substrate for carbamate kinase. The reaction between amines and CO₂ to form carbamic acids, which are then deprotonated to carbamates, is a fundamental chemical process. mdpi.comorganic-chemistry.org In some synthetic protocols, this reaction is facilitated by the use of superbases or specific catalysts to drive the formation of the carbamate intermediate. organic-chemistry.org
Prebiotic chemistry research also sheds light on the formation of N-carbamoylaspartate from even more basic precursors. Studies have shown that N-carbamoylaspartate can be formed during the transformation of oxaloacetate to aspartate, and that aspartate and dihydroorotate (B8406146) (a cyclized derivative of N-carbamoylaspartate) can be generated from the reaction of malonate, glyoxylate, and urea. researchgate.net These findings highlight alternative pathways where the core structure of N-carbamoylaspartate is assembled from fundamental building blocks relevant to early Earth chemistry. researchgate.net
| Precursor | Role in Synthesis | Notes |
|---|---|---|
| L-Aspartate | Direct precursor | Provides the aspartyl group of the final molecule. gonzaga.edu |
| Carbamoyl Phosphate | Direct precursor | Provides the carbamoyl group; often generated in situ due to instability. gonzaga.eduresearchgate.net |
| Carbamate | Intermediate precursor | Phosphorylated by carbamate kinase to form carbamoyl phosphate. researchgate.net |
| Ammonia (NH₃) & Carbon Dioxide (CO₂) | Fundamental precursors | React spontaneously in aqueous solution to form carbamate. researchgate.net |
| ATP | Energy source/Co-substrate | Required by carbamate kinase for the phosphorylation of carbamate. researchgate.net |
Comparative Biochemistry and Evolutionary Aspects of N Carbamoylaspartate Metabolism
Species-Specific Variations in Pyrimidine (B1678525) Biosynthesis Organization
The de novo pyrimidine biosynthesis pathway, where N-carbamoylaspartate is a key intermediate, is universally conserved. However, the organization of the enzymes involved in this pathway exhibits significant variation across different species, reflecting distinct evolutionary pressures.
In many prokaryotes and lower eukaryotes like yeast, the enzymes of the pyrimidine biosynthesis pathway exist as separate, monofunctional proteins. In contrast, in multicellular eukaryotes, several of these enzymatic activities are consolidated into large, multifunctional proteins. This fusion of enzymatic domains into single polypeptide chains offers several potential advantages, including substrate channeling, coordinate regulation of gene expression, and enhanced metabolic efficiency.
The architectural differences in the enzymes of pyrimidine biosynthesis between prokaryotes and eukaryotes are a prime example of evolutionary divergence. The first three steps of this pathway are catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase (CPSase), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase).
In prokaryotes such as Escherichia coli, these three enzymes are encoded by separate genes and function as independent proteins. ATCase, which synthesizes N-carbamoylaspartate from carbamoyl phosphate and aspartate, is a classic example of an allosterically regulated enzyme, existing as a complex of catalytic and regulatory subunits.
In contrast, in mammals and other higher eukaryotes, these three enzymatic functions are integrated into a single, multifunctional protein known as CAD. This large polypeptide contains distinct domains for CPSase, ATCase, and DHOase activities. This gene fusion event is a hallmark of eukaryotic evolution and is thought to have occurred early in the lineage leading to animals. The CAD protein is a striking example of metabolic channeling, where the product of one enzymatic reaction is directly passed to the next active site within the same protein complex, minimizing the diffusion of intermediates and increasing catalytic efficiency.
Fungi exhibit an intermediate organization. For instance, in Saccharomyces cerevisiae (baker's yeast), CPSase and ATCase are fused into a bifunctional protein, while DHOase remains a separate enzyme. This illustrates a potential evolutionary stepping stone towards the fully integrated CAD protein found in animals.
Table 1: Organization of the First Three Enzymes in Pyrimidine Biosynthesis
| Organism Type | Enzyme Organization | Enzymes | Protein Structure |
|---|---|---|---|
| Prokaryotes (e.g., E. coli) | Separate, monofunctional proteins | Carbamoyl phosphate synthetase (CPSase) | Separate polypeptides |
| Aspartate transcarbamoylase (ATCase) | |||
| Dihydroorotase (DHOase) | |||
| Fungi (e.g., S. cerevisiae) | Bifunctional and monofunctional proteins | CPSase and ATCase | Fused into a single polypeptide |
| DHOase | Separate polypeptide | ||
| Animals (e.g., Mammals) | Multifunctional protein (CAD) | CPSase, ATCase, and DHOase | All three enzymatic domains on a single polypeptide |
Homologous Enzymes and Their Functional Divergence
The enzymes of the pyrimidine biosynthesis pathway share homologous relationships across different species, yet they have undergone functional divergence to adapt to the specific physiological needs of the organism. Aspartate transcarbamoylase (ATCase), the enzyme responsible for the synthesis of N-carbamoylaspartate, is a particularly well-studied example.
While the catalytic mechanism of ATCase is highly conserved, its regulatory properties have diverged significantly. In E. coli, ATCase is allosterically inhibited by the end-product of the pathway, cytidine (B196190) triphosphate (CTP), and activated by adenosine (B11128) triphosphate (ATP). This regulation allows the cell to balance the pools of purine (B94841) and pyrimidine nucleotides.
In contrast, the ATCase domain of the mammalian CAD protein is not allosterically regulated by nucleotide end-products in the same manner. Instead, the primary site of regulation for the pathway in mammals is at the level of the carbamoyl phosphate synthetase II (CPSase II) domain of CAD. This domain is activated by phosphoribosyl pyrophosphate (PRPP) and inhibited by uridine (B1682114) triphosphate (UTP). This shift in the primary regulatory site within the multifunctional protein reflects a different strategy for controlling metabolic flux in complex multicellular organisms.
Advanced Research Methodologies and Analytical Techniques in N Carbamoylaspartate Studies
Enzyme Activity Assays
Measuring the enzymatic synthesis of N-carbamoylaspartate by ATCase is fundamental to understanding its regulation. Various assay types have been developed to quantify the rate of the reaction: Carbamoyl (B1232498) Phosphate (B84403) + L-Aspartate → N-carbamoylaspartate + Orthophosphate.
Spectrophotometry provides a convenient and often continuous means of assaying ATCase activity. These methods measure changes in light absorbance resulting from the enzymatic reaction.
Direct Ultraviolet (UV) Assays: One of the direct approaches involves monitoring the reaction in the far-UV spectrum. A procedure was developed based on the difference in ultraviolet absorbance between the products and reactants. nih.gov Extinction coefficients for N-carbamoylaspartate and L-aspartate were determined at wavelengths of 205, 210, and 215 nm, providing a quantitative basis for monitoring the reaction's progress. nih.gov This method's sensitivity is comparable to many other established procedures, with absorbance changes in the order of 1000 L·mol⁻¹·cm⁻¹. nih.gov
Coupled Enzyme Assays: To move the detection into the visible light range and increase sensitivity, continuous coupled assays have been devised. One such method links the production of inorganic phosphate from the ATCase reaction to the phosphorolysis of a chromophoric nucleotide analog, such as methylthioguanosine (MESG) or 7-methylinosine (m7Ino), catalyzed by purine (B94841) nucleoside phosphorylase (PNP). nih.govnih.gov The phosphorolysis of the analog results in a significant change in absorbance at a specific wavelength (e.g., 360 nm for MESG), allowing for the continuous real-time measurement of ATCase activity. nih.gov This approach is sensitive enough to determine reaction rates with micromolar concentrations of substrates. nih.gov
Colorimetric Assays: A common fixed-time colorimetric method involves stopping the enzymatic reaction and then quantifying the N-carbamoylaspartate produced. This classic assay is based on the reaction of ureido compounds, like N-carbamoylaspartate, with a mixture of diacetyl monoxime and antipyrine (B355649) under acidic conditions, which produces a stable pink-colored complex. sigmaaldrich.comresearchgate.net The intensity of the color, measured at approximately 466 nm, is directly proportional to the amount of N-carbamoylaspartate formed. sigmaaldrich.com
| Method Type | Principle | Wavelength | Key Features | Reference |
|---|---|---|---|---|
| Direct UV Assay | Measures absorbance difference between reactants and products. | 205, 210, or 215 nm | Continuous; suitable for kinetic studies. | nih.gov |
| Coupled Assay (MESG/PNP) | Links phosphate release to phosphorolysis of a chromogenic substrate. | 360 nm | Continuous; high sensitivity for low substrate levels. | nih.gov |
| Coupled Assay (m7Ino/PNP) | Links phosphate release to phosphorolysis of a UV-active substrate. | 291 nm | Continuous; operates over a wide pH range. | nih.gov |
| Colorimetric (Antipyrine-Diacetylmonoxime) | Chemical derivatization of N-carbamoylaspartate to form a colored product. | ~466 nm | Fixed-time; robust and inexpensive. | sigmaaldrich.com |
Radioactive assays are a highly sensitive and specific method for measuring ATCase activity and are often considered a benchmark for other methods. pnas.org The most common approach utilizes [¹⁴C]-labeled L-aspartate as a substrate. scispace.comnih.gov
The assay involves incubating the enzyme with [¹⁴C]aspartate and carbamoyl phosphate for a set period. The reaction is then terminated, and the product, [¹⁴C]N-carbamoylaspartate, is separated from the unreacted [¹⁴C]aspartate substrate. This separation is typically achieved using ion-exchange chromatography. The radioactivity of the isolated product is then quantified using a liquid scintillation counter. oup.com The amount of radioactivity directly corresponds to the quantity of N-carbamoylaspartate produced, allowing for precise calculation of enzyme activity. scispace.com This method's high sensitivity is crucial for detecting low enzyme activities and for detailed kinetic analyses, such as determining substrate saturation curves. pnas.orgnih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity for quantifying metabolites, making it a powerful tool for enzyme activity assays. nih.govlcms.cz In this context, the assay measures the rate of formation of N-carbamoylaspartate by directly monitoring its mass-to-charge ratio (m/z).
The procedure involves initiating the enzymatic reaction and stopping it at various time points. After sample cleanup, the amount of N-carbamoylaspartate is quantified by LC-MS/MS. lcms.cz This technique utilizes selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of N-carbamoylaspartate) is selected and fragmented, and a specific product ion is monitored. nih.govjfda-online.com This process provides two levels of mass-based selectivity, significantly reducing background noise and enhancing detection limits. lcms.cz The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled N-carbamoylaspartate, can further improve quantification accuracy by correcting for variations in sample preparation and instrument response. nih.gov
| Assay Type | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Spectrophotometry | Measures change in light absorbance. | Often continuous, high-throughput, inexpensive. | Can have lower sensitivity, potential for interference. | nih.govnih.gov |
| Radioactive Tracer Analysis | Quantifies incorporation of a radiolabel ([¹⁴C]aspartate) into the product. | Very high sensitivity and specificity. | Requires handling of radioactive materials, discontinuous (fixed-time). | pnas.orgscispace.com |
| Mass Spectrometry | Directly measures the mass of the product formed. | Extremely high sensitivity and specificity, multiplexing capability. | Requires expensive equipment, lower throughput than spectrophotometry. | lcms.cznih.gov |
Chromatographic Techniques for Separation and Quantification of N-carbamoylaspartate
Chromatography is indispensable for the separation and quantification of N-carbamoylaspartate from complex biological samples, such as serum, urine, or cell extracts. researchgate.netamegroups.org These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-carbamoylaspartate. researchgate.net It allows for the separation, identification, and quantification of the compound in various biological fluids.
In a typical HPLC setup for N-carbamoylaspartate, a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used. nih.govresearchgate.net The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). N-carbamoylaspartate is separated from other metabolites based on its specific interaction with the column chemistry.
Detection is often performed using tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and specificity. researchgate.net This combination allows for the reliable quantification of N-carbamoylaspartate even at low concentrations. For instance, a method for simultaneously determining N-carbamoylaspartate and other pyrimidine (B1678525) pathway metabolites in urine has been developed using HPLC-MS/MS, replacing older methods that required chemical derivatization. researchgate.net Such methods can achieve limits of quantification in the sub-micromolar range, for example, 0.7 µg/mL for N-carbamoylaspartate in body fluids. researchgate.net
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is another powerful technique used for comprehensive metabolite profiling, which includes the analysis of N-carbamoylaspartate. amegroups.orgnih.gov Unlike HPLC, GC requires the analytes to be volatile and thermally stable. Therefore, non-volatile metabolites like N-carbamoylaspartate must first undergo a chemical derivatization step, commonly silylation (e.g., using TMS), to increase their volatility. foodb.ca
Once derivatized, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The retention time, the time it takes for the derivatized N-carbamoylaspartate to exit the column, is a characteristic feature used for its identification. The separated components then enter the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, confirming the compound's identity and allowing for quantification. jmb.or.kr GC-MS-based metabolomics has been successfully used to identify and quantify dozens of differential metabolites, including N-carbamoylaspartate, in serum samples from research models. amegroups.orgnih.gov
| Technique | Sample State | Derivatization | Key Advantages | Typical Detector | Reference |
|---|---|---|---|---|---|
| HPLC | Liquid | Generally not required. | Suitable for non-volatile and thermally sensitive compounds; high resolution. | Mass Spectrometry (MS/MS), UV | researchgate.net |
| GC | Gas (requires vaporization) | Required for non-volatile compounds like N-carbamoylaspartate. | High chromatographic efficiency; established libraries for spectral matching. | Mass Spectrometry (MS) | amegroups.orgjmb.or.kr |
Structural Biology Methodologies
Structural biology is fundamental to understanding the molecular mechanisms governing the synthesis of N-carbamoylaspartate. Techniques such as X-ray crystallography have historically provided high-resolution snapshots of the enzymes involved, particularly aspartate transcarbamoylase (ATCase). nih.gov These studies have been crucial in detailing the conformational changes that occur as the enzyme shifts between its low-activity (T state) and high-activity (R state). nih.gov
Crystallographic studies on ATCase from various organisms, including Bacillus subtilis and Escherichia coli, have captured the enzyme in different states: unbound, bound to the substrate carbamoyl phosphate, or with the bisubstrate analog N-phosphonacetyl-L-aspartate (PALA). rcsb.orgpnas.org This has allowed researchers to visualize the active site, understand the ordered binding of substrates, and elucidate the structural basis for the enzyme's cooperativity and allosteric regulation. nih.govpnas.org For instance, the binding of carbamoyl phosphate induces a conformational change that creates a binding pocket for aspartate, a key step in the formation of N-carbamoylaspartate. pnas.org
The table below summarizes key data from representative X-ray crystallography studies on Aspartate Transcarbamoylase (ATCase), the enzyme responsible for synthesizing N-carbamoylaspartate.
| Enzyme/Complex | Organism | Method | Resolution (Å) | Ligand(s) | PDB ID |
|---|---|---|---|---|---|
| Aspartate Transcarbamoylase | Bacillus subtilis | X-ray Diffraction | 2.10 | Carbamoyl phosphate (CP) | 3R7F rcsb.org |
| Aspartate Transcarbamoylase (K164E/E239K Mutant) | Escherichia coli | X-ray Diffraction | 2.80 | None (Intermediate state) | 4E2F rcsb.org |
| Aspartate Transcarbamoylase | Trypanosoma cruzi | X-ray Diffraction | 1.60 | Carbamoyl phosphate | Not specified nih.gov |
| Aspartate Transcarbamoylase | Trypanosoma cruzi | X-ray Diffraction | 2.80 | Ligand-free | Not specified nih.gov |
While X-ray crystallography is powerful, it requires the formation of well-ordered crystals, which can be a significant challenge for large, flexible, or multi-protein complexes. wiley.com Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique that overcomes this limitation, allowing for the high-resolution structural determination of macromolecules in a near-native, vitrified state. wiley.comaip.orgfrontiersin.org
Cryo-EM is particularly well-suited for studying the large enzymatic machinery involved in N-carbamoylaspartate synthesis, such as the dodecameric ATCase from E. coli and the mega-enzymatic CAD protein found in animals, which contains the carbamoyl phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase domains. nih.govcsic.esmdpi.com The inherent flexibility and large size of these complexes have made them difficult to study comprehensively with crystallography alone. mdpi.com
Recent advances in Cryo-EM technology have enabled researchers to achieve near-atomic resolutions (around 3 Å), revealing detailed structural features of protein chains and even amino acid side chains. wiley.commiragenews.com Studies combining Cryo-EM with small-angle X-ray scattering (SAXS) and biochemical assays have uncovered a more complex conformational landscape for ATCase than the simple two-state model previously suggested. nih.govresearchgate.netaip.org This approach has provided unprecedented insights into how allosteric effectors like ATP, CTP, and UTP regulate enzyme activity by inducing distinct quaternary structures. nih.govbiorxiv.org For example, Cryo-EM has been instrumental in visualizing how the binding of nucleotides at a regulatory site, some 60 Å from the active site, induces structural changes that modulate the synthesis of N-carbamoylaspartate. nih.govnih.gov
Integration of Computational and Experimental Approaches in Biochemical Research
The synergy between computational modeling and experimental techniques has become indispensable for a holistic understanding of biochemical processes, including the enzyme kinetics related to N-carbamoylaspartate. mdpi.comnih.gov This integrative approach allows researchers to build and test mechanistic hypotheses, interpret complex experimental data, and design new experiments. mdpi.comdiva-portal.org
Computational methods such as molecular dynamics (MD) simulations, molecular docking, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations provide a dynamic view of enzyme function at an atomic level. muni.czrsc.org These methods can simulate the conformational changes an enzyme undergoes during catalysis, map the pathways ligands take to access the active site, and calculate the energetics of a reaction. muni.czdiva-portal.org
In the context of N-carbamoylaspartate studies, computational and experimental methods are often used in a virtuous cycle:
Structure-Function Analysis: High-resolution structures from X-ray crystallography or Cryo-EM serve as the starting point for computational simulations. pnas.org For example, in silico docking experiments using the crystal structure of ATCase have been used to predict how the substrates carbamoyl phosphate and aspartate bind within the active site, providing a structural explanation for the enzyme's ordered substrate binding mechanism. pnas.org
Understanding Dynamics: MD simulations can reveal the conformational flexibility that is crucial for enzyme function but often averaged out in static crystal structures. diva-portal.org By integrating simulation data with experimental results from techniques like SAXS, researchers can build comprehensive models of the allosteric transitions in ATCase, showing how signals are communicated from regulatory sites to catalytic sites. nih.govresearchgate.net
Enzyme Engineering: Computational tools can predict the effects of specific mutations on enzyme stability and activity. muni.czbiorxiv.org This allows for the rational design of enzyme variants with altered properties, which can then be created and tested experimentally. This iterative process of computational design and experimental validation accelerates the development of enzymes for biotechnological applications. nih.govnih.gov
Kinetic Modeling: Computational models are used to analyze complex enzyme kinetic data. nih.govarxiv.org This is particularly important for understanding the regulation of multi-subunit enzymes like ATCase or multifunctional proteins like CAD, where complex allosteric and cooperative effects govern the rate of N-carbamoylaspartate production. biorxiv.org
The table below highlights various integrated research approaches used in the study of enzymes and biochemical reactions.
| Integrated Approach | Computational Method(s) | Experimental Method(s) | Research Goal |
|---|---|---|---|
| Structural Interpretation | In silico Docking | X-ray Crystallography | Explain ordered substrate binding in ATCase. pnas.org |
| Conformational Landscape Analysis | Molecular Dynamics (MD) | Cryo-EM, SAXS, Biochemical Assays | Reveal complex nucleotide-bound regulatory states of ATCase beyond the classic T/R model. nih.govresearchgate.net |
| Enzyme Redesign | Rosetta, Shortest Path Map (SPM) | Directed Evolution, Kinetic Assays | Engineer novel enzyme functions or enhance catalytic efficiency by targeting conformational dynamics. rsc.orgdiva-portal.orgnih.gov |
| Kinetic Mechanism Elucidation | Stochastic/Deterministic Modeling | Enzyme Kinetic Assays | Understand the dynamics of complex enzyme-catalyzed reactions under various conditions. arxiv.orgbiorxiv.org |
By combining the strengths of these diverse methodologies, scientists can construct a detailed and dynamic picture of how N-carbamoylaspartate is synthesized and how this fundamental process is regulated within the cell.
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying Calcium N-carbamoylaspartate in metabolomic studies?
this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Challenges arise due to its low abundance, requiring sensitive instrumentation and validation against synthetic standards. Statistical methods such as linear mixed-effect models with rank transformations may be necessary to account for non-normal data distributions, especially when comparing metabolite levels across experimental conditions (e.g., infected vs. control cells) . Imputation strategies should address non-detects in metabolomic datasets, as missing values for low-abundance metabolites like N-carbamoylaspartate can skew statistical analyses .
Q. How does this compound fit into the pyrimidine biosynthesis pathway?
this compound is synthesized via the condensation of aspartate and carbamoyl phosphate, catalyzed by aspartate transcarbamoylase (ATCase). This reaction represents the first committed step in pyrimidine biosynthesis, ultimately leading to uridine monophosphate (UMP) and cytidine triphosphate (CTP). Methodologically, isotopic labeling (e.g., ¹⁵N or ¹³C tracers) can track flux through this pathway, while enzyme activity assays (e.g., spectrophotometric monitoring of carbamoyl phosphate consumption) validate ATCase function in vitro .
Q. What are the structural and functional implications of this compound’s coordination chemistry?
The calcium ion in this compound likely stabilizes the molecule via coordination with the carbamoyl and aspartate moieties. Computational modeling (e.g., density functional theory) and X-ray crystallography can elucidate binding geometries, while chelation experiments (e.g., using EDTA) may test its stability under physiological conditions. Such analyses inform hypotheses about its role in enzyme-substrate interactions or cellular compartmentalization .
Advanced Research Questions
Q. How can contradictions in N-carbamoylaspartate abundance data across studies be resolved?
Discrepancies may arise from variations in sample preparation (e.g., extraction protocols), analytical sensitivity, or biological context (e.g., cell type, infection status). To address this, researchers should:
- Standardize protocols using spike-in controls (e.g., stable isotope-labeled N-carbamoylaspartate) .
- Apply meta-analytical frameworks to harmonize datasets, accounting for batch effects and detection limits .
- Validate findings using orthogonal methods (e.g., enzymatic assays to corroborate LC-MS data) .
Q. What statistical models are appropriate for analyzing time-course data involving this compound?
Linear mixed-effect models with interaction terms (e.g., time × treatment) and random effects for biological replicates are robust for longitudinal metabolomic data. Rank transformations may normalize residuals, while non-parametric models (e.g., permutation-based tests) handle non-Gaussian distributions. Contrast analysis post hoc can isolate significant differences between specific time points or conditions .
Q. How does allosteric regulation of ATCase impact this compound synthesis under varying CTP levels?
ATCase activity is inhibited by CTP via feedback allostery. To study this, researchers can:
- Perform kinetic assays with purified ATCase, varying CTP and aspartate concentrations to generate Lineweaver-Burk plots .
- Use cryo-electron microscopy to visualize conformational changes in ATCase upon CTP binding .
- Employ metabolomic profiling in CTP-depleted mutants to quantify N-carbamoylaspartate accumulation .
Q. What experimental controls are critical when investigating this compound in disease models?
Key controls include:
- Mock-treated or sham-infected replicates to establish baseline metabolite levels .
- Knockout/knockdown models of ATCase to confirm pathway specificity.
- Isotope dilution assays to correct for matrix effects in mass spectrometry .
Methodological Best Practices
- Data Reporting : Fully disclose NMR/LC-MS parameters (e.g., collision energy, column type) and raw data deposition in public repositories .
- Reproducibility : Replicate experiments across independent biological batches and validate findings in orthogonal systems (e.g., in vitro vs. in vivo) .
- Ethical Standards : Avoid overinterpretation of non-detects; transparently report imputation methods for missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
